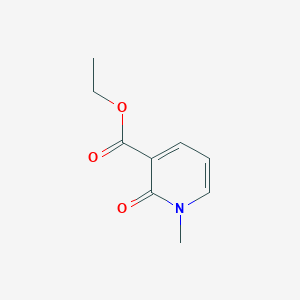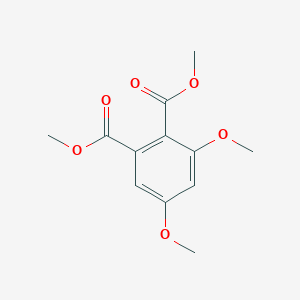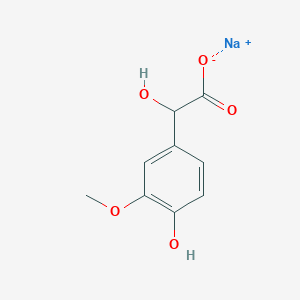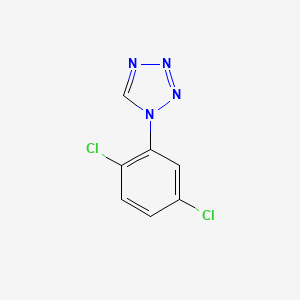
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially hydrogenated The presence of two methyl groups at the 1 and 4 positions distinguishes this compound from other tetrahydroquinolines
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the desired tetrahydroquinoline structure .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of quinoline derivatives. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the hydrogenation process under controlled conditions .
化学反应分析
Types of Reactions: 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully hydrogenated quinoline derivatives.
Substitution: The methyl groups at the 1 and 4 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Catalysts like Pd/C are used for hydrogenation reactions.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the core structure .
科学研究应用
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
作用机制
The mechanism by which 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering neuroprotective effects .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methyl groups at the 1 and 4 positions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a single methyl group at the 1 position.
Quinoline: The fully aromatic parent compound without hydrogenation.
Uniqueness: 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability and make it a valuable intermediate in various synthetic pathways .
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
1,4-dimethyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H15N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
CRBSCSNTTFCBOS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(C2=CC=CC=C12)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)






![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)
![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)


